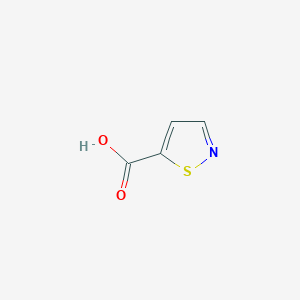

Isothiazole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2S/c6-4(7)3-1-2-5-8-3/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYXPOOZYZHPLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409455 | |

| Record name | Isothiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10271-85-9 | |

| Record name | 5-Isothiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10271-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isothiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Isothiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining isothiazole-5-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry and materials science. The following sections detail various synthetic routes, including functional group interconversion, direct C-H functionalization, and synthesis from acyclic precursors. Each method is presented with detailed experimental protocols where available in the public domain, alongside tables summarizing key quantitative data for comparative analysis.

Functional Group Interconversion: A Reliable Path to this compound

One of the most established and high-yielding methods for the synthesis of this compound involves the functional group transformation of readily accessible precursors, primarily isothiazole-5-carboxamides or isothiazole-5-carbonitriles.

From Isothiazole-5-carboxamides

The hydrolysis of an isothiazole-5-carboxamide is a robust method that often proceeds with excellent yields. A particularly well-documented procedure involves the diazotization of the carboxamide functionality.

This protocol, while specific to the 3-bromo derivative, illustrates a highly efficient general method for the conversion of isothiazole-5-carboxamides to their corresponding carboxylic acids.

-

Materials:

-

3-Bromoisothiazole-5-carboxamide

-

Trifluoroacetic acid (TFA)

-

Sodium nitrite (NaNO₂)

-

Water

-

tert-Butyl methyl ether (t-BuOMe)

-

Sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

A suspension of 3-bromoisothiazole-5-carboxamide (0.20 mmol) in TFA (0.5 mL) is cooled to approximately 0 °C in an ice bath.

-

Sodium nitrite (0.80 mmol, 4 equivalents) is added to the stirred suspension.

-

The reaction mixture is stirred at 0 °C, and the progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 15 minutes.

-

Upon completion, the reaction mixture is poured into water (5 mL).

-

The aqueous mixture is extracted with t-BuOMe (3 x 10 mL).

-

The combined organic layers are dried over Na₂SO₄ and the solvent is removed by evaporation to yield the crude product.

-

The crude 3-bromothis compound can be further purified by recrystallization.

-

-

Quantitative Data:

| Starting Material | Product | Reagents | Temperature | Time | Yield | Reference |

| 3-Bromoisothiazole-5-carboxamide | 3-Bromothis compound | NaNO₂, TFA | 0 °C | 15 min | 95% | [1] |

| 3-Bromo-4-phenylisothiazole-5-carboxamide | 3-Bromo-4-phenylthis compound | NaNO₂, TFA | 0 °C | 15 min | 99% | [1] |

-

Logical Workflow for Carboxamide to Carboxylic Acid Conversion:

Caption: Workflow for the synthesis of this compound from its carboxamide.

From Isothiazole-5-carbonitriles

The hydrolysis of isothiazole-5-carbonitriles provides another viable route to the target carboxylic acid. This transformation can be achieved under either acidic or basic conditions.

-

Materials:

-

3,4-Dichloroisothiazole-5-carbonitrile

-

Methanol

-

Sodium hydroxide solution (45%)

-

-

Procedure:

-

Crude 3,4-dichloro-5-cyanoisothiazole is dissolved in methanol.

-

A 45% sodium hydroxide solution is added to the mixture.

-

The reaction is stirred at 40°C for 2 hours.

-

The reaction progress is monitored by TLC until the starting nitrile is completely consumed.

-

Upon completion, the methanol is distilled off.

-

The aqueous residue is acidified with an acid like hydrochloric or sulfuric acid.

-

The precipitated 3,4-dichlorothis compound is collected by filtration and dried.

-

-

General Pathway for Nitrile Hydrolysis:

Caption: General pathway for the hydrolysis of isothiazole-5-carbonitrile.

Direct C-H Functionalization: A Modern Approach

Direct C-H functionalization of the isothiazole ring offers a more atom-economical route to this compound, avoiding the need for pre-functionalized starting materials. This is typically achieved through regioselective lithiation followed by quenching with an electrophile.

Lithiation and Carboxylation

The proton at the 5-position of the isothiazole ring is the most acidic, allowing for regioselective deprotonation with a strong base like lithium diisopropylamide (LDA), followed by carboxylation with carbon dioxide.

While a specific, detailed protocol for the unsubstituted isothiazole was not found in the provided search results, the following procedure is based on the successful lithiation and functionalization of 3-(benzyloxy)isothiazole and represents a viable synthetic strategy.[2]

-

Materials:

-

Isothiazole

-

Lithium diisopropylamide (LDA)

-

Dry diethyl ether or tetrahydrofuran (THF)

-

Dry carbon dioxide (CO₂) (from dry ice or a cylinder)

-

Aqueous hydrochloric acid (e.g., 1M HCl)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

A solution of isothiazole in dry diethyl ether or THF is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of LDA in a suitable solvent is added dropwise to the isothiazole solution, and the mixture is stirred for a period to allow for complete deprotonation.

-

Dry carbon dioxide is then introduced into the reaction mixture. This can be done by adding crushed dry ice or by bubbling CO₂ gas through the solution.

-

The reaction is allowed to warm to room temperature.

-

The reaction is quenched by the addition of aqueous hydrochloric acid.

-

The aqueous layer is extracted with an organic solvent.

-

The combined organic layers are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The product can be purified by recrystallization or column chromatography.

-

-

Quantitative Data for a Related Reaction:

| Starting Material | Product | Reagents | Yield | Reference |

| 3-(Benzyloxy)isothiazole | Various 5-substituted derivatives | LDA, various electrophiles | 54-68% | [2] |

-

Diagram of the Lithiation-Carboxylation Pathway:

Caption: Pathway for the synthesis of this compound via lithiation.

Synthesis from Acyclic Precursors

Isothiazole rings can also be constructed from acyclic starting materials, offering a convergent approach to substituted derivatives.

From β-Ketodithioesters or β-Ketothioamides

A metal-free approach involves the reaction of β-ketodithioesters or β-ketothioamides with ammonium acetate. This method proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade.[3]

-

General Reaction Scheme:

Caption: Synthesis of isothiazoles from acyclic keto precursors.

While this method typically yields 3,5-disubstituted isothiazoles, careful selection of the starting β-keto precursor could potentially provide a route to this compound derivatives.

Summary and Outlook

The synthesis of this compound can be achieved through several effective methodologies. The choice of a particular route will depend on the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups in the molecule.

-

Functional group interconversion from carboxamides or carbonitriles remains a highly reliable and often high-yielding approach, particularly for generating specific derivatives.

-

Direct C-H functionalization via lithiation represents a more modern and atom-economical strategy, though it requires careful control of anhydrous and anaerobic conditions.

-

Synthesis from acyclic precursors provides a flexible method for constructing the isothiazole ring, especially for accessing substituted analogs.

Further research into optimizing the direct C-H carboxylation of unsubstituted isothiazole and developing more efficient one-pot procedures from simple starting materials will continue to be of significant interest to the scientific community.

References

An In-Depth Technical Guide to Isothiazole-5-carboxylic Acid (CAS: 10271-85-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiazole-5-carboxylic acid, holding the CAS number 10271-85-9, is a pivotal heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its isothiazole core, a five-membered aromatic ring containing nitrogen and sulfur, imparts a unique electronic and structural profile, making it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, detailed synthesis protocols, spectroscopic data, and its emerging role in targeting key biological pathways. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration and utilization of this versatile molecule.

Physicochemical Properties

This compound is a solid at room temperature with a molecular formula of C₄H₃NO₂S and a molecular weight of 129.14 g/mol . A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 10271-85-9 |

| Molecular Formula | C₄H₃NO₂S |

| Molecular Weight | 129.14 g/mol |

| Melting Point | 196-200 °C (decomposes) |

| Boiling Point | 178.4 ± 23.0 °C at 760 mmHg |

| Density | 1.525 ± 0.06 g/cm³ |

| Appearance | Solid |

| Storage Temperature | 2-8°C |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through various synthetic routes. One common method involves the hydrolysis of a suitable precursor such as an ester or a nitrile at the 5-position of the isothiazole ring. While a specific, detailed, and publicly available protocol for the direct synthesis of the parent this compound is not readily found in the reviewed literature, a general conceptual workflow can be inferred from the synthesis of its derivatives.

A plausible synthetic approach could involve the construction of the isothiazole ring followed by functional group manipulation to yield the carboxylic acid. For instance, a common strategy for forming the isothiazole ring is the reaction of a β-ketothioamide with an oxidizing agent.

Below is a generalized experimental workflow for the synthesis of an isothiazole carboxylic acid derivative, which can be adapted for the synthesis of the parent compound.

General Experimental Workflow for Isothiazole Carboxylic Acid Synthesis

Caption: Generalized workflow for the synthesis of this compound.

Detailed Hypothetical Protocol:

-

Ring Formation: A β-ketoester is reacted with a thioamide source (e.g., Lawesson's reagent followed by an ammonia source) in a suitable solvent like toluene or dioxane. The reaction mixture is heated to facilitate the cyclization and formation of the isothiazole ring, yielding an isothiazole-5-carboxylate ester intermediate.

-

Hydrolysis: The resulting ester is then subjected to hydrolysis, typically under basic conditions using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by heating.

-

Acidification and Isolation: After the hydrolysis is complete, the reaction mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the this compound.

-

Purification: The crude product is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system to afford the pure this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of the expected spectroscopic data.

| Technique | Data |

| ¹H NMR | Expected signals for the aromatic protons on the isothiazole ring. The chemical shifts will be influenced by the electron-withdrawing carboxylic acid group. A broad singlet corresponding to the carboxylic acid proton is also expected. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the isothiazole ring and the carboxylic acid carbon. The carbonyl carbon will appear at a characteristic downfield chemical shift. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (129.14 m/z). Fragmentation patterns can provide further structural information. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C=N and C=C stretching vibrations of the aromatic ring are expected. |

Biological Activity and Potential Signaling Pathways

This compound and its derivatives have demonstrated a range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] While the precise mechanisms of action for the parent compound are still under active investigation, the isothiazole scaffold is known to interact with various biological targets.

Anti-inflammatory Activity: Potential Inhibition of COX-2 and NF-κB Pathways

The anti-inflammatory effects of some isothiazole derivatives have been linked to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[2] Furthermore, the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, is a plausible target for isothiazole-containing compounds. Inhibition of this pathway would lead to a downstream reduction in the expression of pro-inflammatory cytokines.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Antibacterial Activity: Potential Interference with Cell Wall Synthesis

The isothiazole nucleus is a component of some antibacterial agents. One of the proposed mechanisms for their antibacterial action is the interference with bacterial cell wall synthesis.[3] This could involve the inhibition of key enzymes, such as transpeptidases, which are crucial for the cross-linking of peptidoglycan layers, thereby compromising the structural integrity of the bacterial cell wall.

Caption: Postulated mechanism of antibacterial action via inhibition of cell wall synthesis.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Its carboxylic acid functional group provides a convenient handle for derivatization, allowing for the exploration of structure-activity relationships (SAR). The isothiazole ring itself is considered a "privileged" scaffold in medicinal chemistry due to its ability to interact with a variety of biological targets. Its use as a fragment in fragment-based drug discovery (FBDD) campaigns is also an area of growing interest, enabling the identification of novel starting points for drug development programs.

Conclusion

This compound (CAS: 10271-85-9) is a compound of significant interest to the scientific community, particularly those involved in drug discovery and development. Its unique structural features and diverse biological activities make it a valuable tool for the design and synthesis of novel therapeutic agents. This technical guide has provided a comprehensive overview of its properties, synthesis, and potential mechanisms of action, with the aim of facilitating further research and innovation in this exciting area of medicinal chemistry. As our understanding of the biological roles of isothiazole-containing molecules continues to expand, the importance of this compound as a key chemical entity is set to grow.

References

"Isothiazole-5-carboxylic acid molecular structure and bonding"

An In-depth Technical Guide on the Molecular Structure and Bonding of Isothiazole-5-carboxylic Acid

Introduction

This compound (C₄H₃NO₂S) is a heterocyclic organic compound featuring a five-membered isothiazole ring substituted with a carboxylic acid group.[1][2] As a member of the isothiazole family, it serves as a crucial building block in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives, including anti-infective and anti-allergic properties.[1][3][4] The isothiazole ring, an aromatic system containing adjacent sulfur and nitrogen atoms, imparts unique electronic and structural characteristics to the molecule.[2][5] This guide provides a comprehensive technical overview of the molecular structure, bonding, and spectroscopic properties of this compound, intended for researchers, chemists, and professionals in drug development.

Molecular Structure and Isomerism

This compound has a molecular weight of 129.14 g/mol .[1] The core of the molecule is the isothiazole ring, a five-membered heterocycle with the sulfur and nitrogen atoms at positions 1 and 2, respectively.[2] This "1,2-" arrangement distinguishes it from its structural isomer, thiazole, where the heteroatoms are in a 1,3-orientation.[2] The carboxylic acid (-COOH) functional group is attached to the carbon atom at position 5 of the ring.

Caption: 2D molecular structure of this compound.

Bonding and Electronic Properties

The isothiazole ring is an aromatic system, a property conferred by its cyclic, planar structure with a continuous ring of p-orbitals and adherence to Hückel's rule (6 π-electrons). This aromaticity contributes to the molecule's relative stability.

A significant aspect of the carboxylic acid group is its ability to form strong intermolecular hydrogen bonds. In the solid state and in non-polar solvents, this compound is expected to exist primarily as a hydrogen-bonded dimer. This dimerization profoundly influences its physical properties, such as melting point, and its spectroscopic characteristics, particularly in infrared spectroscopy.[6][7]

Caption: Dimerization via intermolecular hydrogen bonding.

Spectroscopic and Structural Characterization

The molecular structure of this compound and its derivatives can be elucidated through various analytical techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For carboxylic acids, the IR spectrum is dominated by characteristic absorptions from the -COOH group.[7]

| Functional Group | Vibration Mode | Expected Absorption Range (cm⁻¹) | Notes |

| O-H (Carboxylic Acid) | Stretch | 3300 - 2500 | Very broad band due to hydrogen bonding in dimers.[6][8] |

| C-H (Aromatic) | Stretch | ~3100 - 3000 | Typically sharp peaks, may be obscured by the broad O-H band. |

| C=O (Carboxylic Acid) | Stretch | 1760 - 1690 | Strong, sharp absorption. Position depends on conjugation and dimerization.[6][9] |

| C=N / C=C (Ring) | Stretch | ~1600 - 1450 | Medium to weak absorptions characteristic of the aromatic isothiazole ring. |

| O-H (Carboxylic Acid) | Bend | 1440 - 1395 | In-plane bending. |

| C-O (Carboxylic Acid) | Stretch | 1320 - 1210 | Strong absorption.[6] |

| O-H (Carboxylic Acid) | Bend | 950 - 910 | Broad band for out-of-plane bending in dimers. |

Data compiled from references[10],[6],[9], and[8]. For 3-bromothis compound, a broad O-H stretch was noted at 2874–2515 cm⁻¹ and a strong C=O stretch at 1719 cm⁻¹.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the isothiazole ring and the acidic proton of the carboxyl group.

| Proton | Multiplicity | Expected Chemical Shift (δ, ppm) | Notes |

| -COOH | Singlet | 10 - 13 | Very downfield, often broad. Disappears upon D₂O exchange.[8] |

| H3, H4 (Ring Protons) | Doublet/Singlet | 7.0 - 9.0 | The exact shifts and coupling depend on the electronic environment of the aromatic ring. |

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxyl) | 165 - 185 | Downfield shift characteristic of a carboxyl carbon.[8] |

| C3, C4, C5 (Ring Carbons) | 110 - 160 | The chemical shifts are influenced by the adjacent N and S heteroatoms. In 3-bromothis compound derivatives, the carbonyl carbon appears around 163 ppm.[10] |

Predicted chemical shifts are based on general values for carboxylic acids and heterocyclic aromatic compounds.[8][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z Value | Fragment | Notes |

| 129 | [M]⁺ or [M+H]⁺ | Molecular ion or protonated molecular ion peak. |

| 112 | [M-OH]⁺ | Loss of a hydroxyl radical. |

| 84 | [M-COOH]⁺ | Loss of the carboxyl group, resulting in the isothiazole cation. This acylium ion is often a major peak for carboxylic acid derivatives.[9] |

Fragmentation patterns are predictive. For the related 3-bromothis compound, an [M+H]⁺ peak was observed at m/z 208.[10]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms, including bond lengths and bond angles, in the solid state. While no specific crystallographic data for the parent this compound was found, this technique has been successfully applied to its derivatives, confirming molecular structures and intermolecular interactions like hydrogen bonding.[11][12]

| Bond | Typical Bond Length (Å) | Bond Angle | Typical Angle (°) |

| S-N | 1.65 - 1.75 | C5-N-S | 105 - 115 |

| C=O | 1.20 - 1.25 | N-S-C3 | 90 - 100 |

| C-O | 1.30 - 1.36 | O-C-O | 120 - 125 |

Values are typical for related heterocyclic and carboxylic acid structures and would require experimental verification via X-ray crystallography.

Experimental Protocols

Synthesis of an this compound Derivative

A reliable method for synthesizing isothiazole-5-carboxylic acids is through the hydrolysis of the corresponding carboxamide. The following protocol is adapted from the synthesis of 3-bromothis compound.[10]

Objective: To synthesize 3-bromothis compound from 3-bromoisothiazole-5-carboxamide.

Materials:

-

3-bromoisothiazole-5-carboxamide (starting material)

-

Trifluoroacetic acid (TFA) (solvent)

-

Sodium nitrite (NaNO₂) (reagent)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, filtration apparatus)

Procedure:

-

Reaction Setup: Dissolve 3-bromoisothiazole-5-carboxamide in trifluoroacetic acid in a round-bottom flask. Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: While stirring vigorously, slowly add sodium nitrite (4 equivalents) to the cooled solution. Maintain the temperature at or near 0 °C during the addition.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Once the reaction is complete, pour the mixture into ice-water. The product may precipitate out of solution.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any residual acid.

-

Purification: Dry the crude product. If necessary, purify further by recrystallization from an appropriate solvent to yield the final product, 3-bromothis compound.

Caption: Workflow for the synthesis of a substituted this compound.[10]

General Protocol for Spectroscopic Analysis

Sample Preparation:

-

IR Spectroscopy: For solid samples, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

NMR Spectroscopy: Dissolve a small amount of the purified compound (~5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

-

Mass Spectrometry: Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) for analysis by techniques such as Electrospray Ionization (ESI).

Data Acquisition:

-

Acquire spectra using standard instrument parameters. For NMR, this includes acquiring ¹H, ¹³C, and potentially 2D correlation spectra (e.g., COSY, HSQC) to aid in structure assignment. For IR, scan the typical range of 4000-400 cm⁻¹.

Conclusion

This compound is a structurally significant molecule characterized by its aromatic heterocyclic ring and a reactive carboxylic acid functional group. Its bonding is defined by the delocalized π-system of the isothiazole ring and the capacity for strong intermolecular hydrogen bonding, which forms stable dimers. The structure can be reliably characterized by a combination of spectroscopic methods, with IR and NMR spectroscopy providing definitive signatures for its key functional groups. The synthetic accessibility of its derivatives makes it a valuable scaffold for the development of new pharmaceuticals and advanced materials. This guide provides the foundational structural and analytical data essential for researchers working with this important class of compounds.

References

- 1. scbt.com [scbt.com]

- 2. Isothiazole-4,5-dicarboxylic acid (66882-70-0) for sale [vulcanchem.com]

- 3. scispace.com [scispace.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. medwinpublishers.com [medwinpublishers.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. echemi.com [echemi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Dawn of a Heterocycle: A Technical History of Isothiazole Compounds

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, history, and foundational chemistry of isothiazole compounds.

Abstract

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has become a cornerstone in the development of a wide array of commercially significant compounds, from life-saving pharmaceuticals to essential industrial biocides. First synthesized in 1956, the journey of isothiazole from a laboratory curiosity to a privileged scaffold in medicinal and materials chemistry is a testament to the relentless pursuit of novel molecular architectures. This technical guide provides a comprehensive overview of the discovery and history of isothiazole compounds, detailing the seminal synthetic methodologies, the physicochemical properties of foundational derivatives, and the evolution of their applications. Particular focus is given to the detailed experimental protocols of key historical syntheses and the signaling pathways of prominent isothiazole-based drugs, offering valuable insights for today's researchers in the field.

The Genesis of a New Heterocyclic System: The First Synthesis of Isothiazole

The history of isothiazole as a distinct mononuclear heterocyclic system began in 1956, with the pioneering work of A. Adams and R. Slack.[1] Prior to this, the isothiazole ring system was only known in its fused forms, such as the long-established benzo[d]isothiazole derivative, saccharin, first synthesized in 1879.[2] The groundbreaking work of Adams and Slack, further detailed in a 1959 publication in the Journal of the Chemical Society, marked the formal entry of isothiazole into the lexicon of heterocyclic chemistry.[3][4]

The Landmark Synthesis: A Historical Protocol

The inaugural synthesis of the parent isothiazole ring, while now considered of historical significance, laid the groundwork for all subsequent explorations of isothiazole chemistry.[3][4] The multi-step procedure commenced with the oxidation of 5-amino-1,2-benzoisothiazole using an alkaline solution of potassium permanganate, which yielded isothiazole-4,5-dicarboxylic acid. Subsequent decarboxylation of this intermediate furnished the parent isothiazole.[3][4]

Experimental Protocol: The First Synthesis of Isothiazole (Adams and Slack, 1959)

Step 1: Oxidation of 5-Amino-1,2-benzoisothiazole

-

A stirred solution of 5-amino-1,2-benzoisothiazole (10 g) in a solution of sodium hydroxide (10 g) in water (200 ml) was heated to 60°C.

-

Potassium permanganate (45 g) was added portion-wise to the stirred solution, maintaining the temperature between 60°C and 70°C.

-

After the addition was complete, the mixture was heated on a steam bath for 2 hours.

-

The mixture was then cooled, and sulfur dioxide was passed through the solution until the manganese dioxide was dissolved and the solution was acidic.

-

Upon cooling, the crude isothiazole-4,5-dicarboxylic acid precipitated and was collected by filtration.

Step 2: Decarboxylation to Isothiazole

-

The crude isothiazole-4,5-dicarboxylic acid was heated at its melting point (210°C) until the evolution of carbon dioxide ceased.

-

The resulting brown oil was distilled to give isothiazole as a colorless liquid.

This foundational work not only provided the first tangible sample of the parent heterocycle but also opened the door to the investigation of its chemical and physical properties, paving the way for the development of a myriad of derivatives with diverse applications.

Physicochemical Properties of Early Isothiazole Compounds

The initial isothiazole compounds synthesized were characterized to understand their fundamental physical and chemical properties. This data provided a crucial baseline for the subsequent development of derivatives with tailored characteristics.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Solubility |

| Isothiazole | C₃H₃NS | 85.13 | -33 | 114 | 1.149 (20°C) | Sparingly soluble in water; soluble in organic solvents.[3] |

| 3-Methylisothiazole | C₄H₅NS | 99.15 | - | 134 | 1.121 | Moderately soluble in water; soluble in polar organic solvents.[3] |

| 5-Chloroisothiazole | C₃H₂ClNS | 119.57 | - | 139-141 | - | - |

| 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) | C₄H₄ClNOS | 149.60 | 54-55 | 200.2 | 1.25 (14% aq.) | Miscible with water.[1][5] |

| 2-Methyl-4-isothiazolin-3-one (MIT) | C₄H₅NOS | 115.15 | 49-50 | - | - | Soluble in water. |

| 1,2-Benzisothiazolin-3-one (BIT) | C₇H₅NOS | 151.19 | 155-158 | - | - | Insoluble in water; soluble in hot ethanol. |

The Evolution of Isothiazole Synthesis: Beyond the Initial Discovery

While the Adams and Slack synthesis was groundbreaking, its limitations spurred the development of more efficient and versatile methods for constructing the isothiazole ring. These early alternative synthetic routes were critical in expanding the accessibility and diversity of isothiazole derivatives.

Synthesis from β-Thiocyano-α,β-unsaturated Aldehydes

A notable early method involved the reaction of β-thiocyano-α,β-unsaturated aldehydes with ammonia or primary amines. This approach provided a more direct route to substituted isothiazoles.

Experimental Protocol: Synthesis of 4-Phenylisothiazole

-

To a solution of β-thiocyano-cinnamaldehyde (5 g) in ethanol (50 ml), a concentrated aqueous solution of ammonia (10 ml) was added.

-

The mixture was refluxed for 2 hours, during which time the product began to crystallize.

-

After cooling, the crystalline product was collected by filtration, washed with a small amount of cold ethanol, and recrystallized from ethanol to yield 4-phenylisothiazole.

Synthesis from Enamines and Sulfur Halides

The reaction of enamines with sulfur monochloride or sulfur dichloride also emerged as a viable pathway to isothiazoles, offering a different disconnection approach for the ring synthesis.

Experimental Protocol: Synthesis of 3,5-Dimethylisothiazole

-

A solution of 4-amino-3-penten-2-one (10 g) in diethyl ether (100 ml) was cooled to 0°C in an ice-salt bath.

-

A solution of sulfur dichloride (10.3 g) in diethyl ether (20 ml) was added dropwise with stirring, maintaining the temperature below 5°C.

-

After the addition was complete, the mixture was stirred at room temperature for 1 hour.

-

The resulting precipitate of the amine hydrochloride was removed by filtration.

-

The ethereal solution was washed with water, dried over anhydrous sodium sulfate, and the solvent was evaporated.

-

The residual oil was distilled under reduced pressure to give 3,5-dimethylisothiazole.

The Rise of Isothiazolones: A Revolution in Biocides

A pivotal moment in the history of isothiazoles was the discovery and development of isothiazolinones as potent biocides. This class of compounds, commercialized by Rohm and Haas in the 1960s under the trade name Kathon™, revolutionized microbial control in a vast range of industrial and consumer products.[6] The development of these broad-spectrum biocides was a significant achievement in industrial chemistry.

The core of the Kathon™ biocides is a mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT).[6] This combination exhibits a synergistic antimicrobial effect, providing effective control against bacteria, fungi, and algae at very low concentrations.

Workflow: Industrial Synthesis of Isothiazolinones

Caption: Industrial synthesis of isothiazolinones.

Isothiazoles in Medicine: Targeting Neurological Disorders

The isothiazole scaffold has proven to be a versatile platform for the development of pharmaceuticals, particularly for the treatment of central nervous system disorders. The atypical antipsychotics Ziprasidone and Perospirone are prominent examples of isothiazole-containing drugs that have had a significant impact on the management of schizophrenia and bipolar disorder.

Ziprasidone: A Dual-Action Antipsychotic

Ziprasidone's therapeutic efficacy is attributed to its unique receptor binding profile, acting as an antagonist at both dopamine D2 and serotonin 5-HT2A receptors.[5][7] This dual antagonism is believed to be responsible for its effectiveness against both the positive and negative symptoms of schizophrenia.

Signaling Pathway: Ziprasidone's Mechanism of Action

Caption: Ziprasidone's antagonism of D2 and 5-HT2A receptors.

Perospirone: A Multi-Receptor Modulator

Perospirone also functions as a dopamine D2 and serotonin 5-HT2A receptor antagonist.[1][4] Additionally, it exhibits partial agonism at the serotonin 5-HT1A receptor, which is thought to contribute to its anxiolytic and antidepressant effects, and a reduction in extrapyramidal side effects.[1][4]

Signaling Pathway: Perospirone's Multi-Receptor Activity

Caption: Perospirone's interactions with multiple receptors.

Conclusion

From its synthesis as a novel heterocyclic system in the mid-20th century to its current status as a privileged scaffold in medicinal chemistry and industrial applications, the journey of isothiazole is a compelling narrative of chemical innovation. The foundational work of Adams and Slack, coupled with the subsequent development of diverse synthetic methodologies, has provided a rich chemical space for exploration. The discovery of the potent biocidal activity of isothiazolinones and the successful development of isothiazole-based antipsychotics highlight the profound impact of this unassuming heterocycle. For researchers and drug development professionals, a thorough understanding of the history and fundamental chemistry of isothiazole compounds is not merely an academic exercise, but a gateway to future discoveries and the development of next-generation molecules that will continue to shape our world.

References

- 1. Perospirone | C23H30N4O2S | CID 115368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. pyrene-azide-3.com [pyrene-azide-3.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Isothiazole-5-carboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isothiazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its solubility in various organic solvents is a critical parameter influencing its utility in synthesis, formulation, and biological screening. This technical guide addresses the current landscape of solubility data for this compound. Due to a lack of publicly available quantitative data, this document provides a comprehensive framework for its experimental determination. It includes a qualitative assessment of its expected solubility based on its molecular structure, a detailed experimental protocol for robust solubility measurement, and a structured template for data presentation.

Qualitative Solubility Assessment

This compound possesses a polar heterocyclic isothiazole ring and a hydrogen-bond-donating and -accepting carboxylic acid group. This structure suggests a degree of polarity that will govern its solubility profile.

-

Polar Solvents: The compound is expected to exhibit higher solubility in polar organic solvents, particularly those capable of hydrogen bonding. This includes alcohols (e.g., methanol, ethanol), polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide), and ketones (e.g., acetone). The carboxylic acid moiety can interact favorably with these solvents through dipole-dipole interactions and hydrogen bonding.

-

Non-Polar Solvents: Conversely, its solubility is likely to be limited in non-polar solvents such as alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene). The energy required to break the solute-solute interactions in the solid-state and the weak solute-solvent interactions with non-polar molecules will restrict its dissolution.

-

Water Solubility: While the carboxylic acid group can interact with water, the overall molecule has a significant non-polar component in the isothiazole ring, which may lead to limited water solubility.

A related compound, isothiazole-4,5-dicarboxylic acid, is described as likely soluble in polar organic solvents with limited water solubility, which supports this qualitative assessment.

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in various organic solvents using the isothermal shake-flask method, followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).

3.1 Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

-

Mobile phase for HPLC analysis

3.2 Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent (usually the mobile phase for HPLC) to a concentration within the calibration range of the analytical method.

-

-

Quantitative Analysis (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the diluted sample solutions into the HPLC and determine their concentrations from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the experimental temperature.

-

3.3 Data Reporting

Solubility is typically reported in units of mg/mL, g/L, or mol/L.

Data Presentation

The following table structure is recommended for the systematic recording and comparison of experimentally determined solubility data.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | 25 | HPLC | ||

| Ethanol | 25 | HPLC | ||

| Acetone | 25 | HPLC | ||

| Acetonitrile | 25 | HPLC | ||

| Ethyl Acetate | 25 | HPLC | ||

| Dichloromethane | 25 | HPLC | ||

| Toluene | 25 | HPLC | ||

| Hexane | 25 | HPLC |

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

The Isothiazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to engage in diverse molecular interactions have led to the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the potential applications of isothiazole scaffolds in drug discovery, detailing their synthesis, biological activities, and mechanisms of action, with a focus on quantitative data and experimental methodologies.

Isothiazole-Containing Drugs: A Landscape of Therapeutic Applications

The versatility of the isothiazole scaffold is evident in the range of approved drugs and clinical candidates that incorporate this motif. From antipsychotics to anticancer agents, isothiazole derivatives have demonstrated significant therapeutic potential across various disease areas.

One of the most notable applications of isothiazoles is in the development of atypical antipsychotics. Drugs such as Ziprasidone and Perospirone are cornerstones in the management of schizophrenia and bipolar disorder.[1][2] Their efficacy is attributed to a multi-receptor antagonist profile, primarily targeting dopamine D2 and serotonin 5-HT2A receptors.[3][4]

Beyond the central nervous system, isothiazole derivatives have shown promise as anticancer agents. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as protein kinases and proteases.[5][6] Preclinical studies have demonstrated the potent cytotoxic effects of novel isothiazole compounds against various cancer cell lines.[7][8]

The isothiazole scaffold is also a key component in the development of anti-inflammatory, antiviral, and antibacterial agents.[9][10][11] For instance, certain isothiazole derivatives have been shown to exhibit significant anti-inflammatory activity in preclinical models.[12] Others have demonstrated potent inhibitory effects against viral proteases and bacterial enzymes.[11][13]

Quantitative Analysis of Isothiazole Derivatives

The following tables summarize the quantitative biological data for a selection of isothiazole-containing compounds, providing a comparative overview of their potency and selectivity.

Table 1: Antiproliferative Activity of Isothiazole Derivatives against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [8] |

| Thiazole Derivative 4c | HepG2 (Liver) | 7.26 ± 0.44 | [8] |

| Arylidene-hydrazinyl-thiazole 4m | MCF-7 (Breast) | 1.82 ± 0.158 | [5] |

| Arylidene-hydrazinyl-thiazole 4m | A-549 (Lung) | 2.2 ± 0.10 | [5] |

| Arylidene-hydrazinyl-thiazole 4m | MOLT-4 (Leukemia) | 1.69 ± 0.897 | [5] |

| Arylidene-hydrazinyl-thiazole 4m | BxPC-3 (Pancreatic) | 1.71 ± 0.635 | [5] |

| Pyrazolyl-thiazole 5a | MCF-7 (Breast) | 0.07 | [14] |

| Pyrazolyl-thiazole 5b | MCF-7 (Breast) | 0.09 | [14] |

Table 2: Enzyme Inhibitory Activity of Isothiazole Derivatives

| Compound/Derivative | Target Enzyme | IC50 / Ki | Reference |

| Ziprasidone | Dopamine D2 Receptor | Ki = 4.8 nM | [4] |

| Ziprasidone | Serotonin 5-HT2A Receptor | Ki = 0.4 nM | [4] |

| Ziprasidone | Serotonin 5-HT1A Receptor | Ki = 3.4 nM | [4] |

| Perospirone | Dopamine D2 Receptor | Binding Affinity = 1.4 nM | [15] |

| Perospirone | Serotonin 5-HT2A Receptor | Binding Affinity = 0.6 nM | [15] |

| Perospirone | Serotonin 5-HT1A Receptor | Binding Affinity = 2.9 nM | [15] |

| Thiazole Derivative 33 | Casein Kinase 2 (CK2) | IC50 = 0.4 µM | [2] |

| Thiazole Derivative 34 | Casein Kinase 2 (CK2) | IC50 = 1.9 ± 0.05 µM | [2] |

| Thiazole Derivative 34 | Glycogen Synthase Kinase-3β (GSK-3β) | IC50 = 0.67 ± 0.27 µM | [2] |

| Aminothiazole Derivative 29 | Aurora Kinase A | IC50 = 79 nM | [2] |

| Aminothiazole Derivative 30 | Aurora Kinase A | IC50 = 140 nM | [2] |

| 4',5-bisthiazole derivative | Phosphatidylinositol-3 Kinase α (PI3Kα) | IC50 = 9-290 nM | [2] |

| N-(substituted-thiazol-2-yl)cinnamamide 20 | SARS-CoV-2 3CL Protease | IC50 = 14.7 µM | [6] |

Table 3: Antimicrobial Activity of Isothiazole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 3-(2-(heterocyclo-2-ylthio)ethoxy)benzo[d]isothiazoles | Bacteria | 4 - 32 | [11] |

| Benzenesulfonamide derivative 11 | Staphylococcus aureus | 256 | [16] |

| Coumarin-containing derivative 12 | Staphylococcus aureus | 256 | [16] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of isothiazole derivatives, based on established protocols from the scientific literature.

Synthesis of Isothiazole Scaffolds

General Procedure for the Synthesis of 3,5-Disubstituted Isothiazoles:

This protocol is adapted from a user-friendly, metal- and catalyst-free synthesis.[17]

-

Reactant Preparation: In a round-bottom flask, dissolve the appropriate β-ketodithioester or β-ketothioamide in a suitable solvent (e.g., ethanol).

-

Addition of Ammonium Acetate: Add an equimolar amount of ammonium acetate (NH₄OAc) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC). The reaction proceeds via a sequential imine formation, cyclization, and aerial oxidation cascade.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 3,5-disubstituted isothiazole.

General Procedure for the Synthesis of Isothiazole-Thiazole Derivatives:

This protocol describes the condensation method for synthesizing isothiazole-thiazole derivatives.[18]

-

Activation of Carboxylic Acid: In a dry reaction vessel under a nitrogen atmosphere, dissolve the corresponding carboxylic acid, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and 1-hydroxybenzotriazole (HOBt) in an anhydrous solvent such as dichloromethane (CH₂Cl₂).

-

Amine Addition: To the activated acid solution, add the appropriate amine-containing isothiazole or thiazole intermediate.

-

Reaction and Monitoring: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

-

Purification: After completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the final isothiazole-thiazole derivative.

Biological Evaluation Protocols

In Vitro Anticancer Activity (MTT Assay):

This is a colorimetric assay for assessing cell metabolic activity.[8]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the isothiazole derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats):

This is a standard in vivo model to screen for acute anti-inflammatory activity.[19][20]

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer the test isothiazole compounds orally or intraperitoneally to the rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a specific period (e.g., 30-60 minutes), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of isothiazole-containing drugs are often mediated by their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for key isothiazole-based antipsychotics.

Dopamine D2 Receptor Signaling Pathway (Antagonism by Ziprasidone/Perospirone)

The antagonism of the D2 receptor by isothiazole antipsychotics is crucial for alleviating the positive symptoms of schizophrenia.[4][] This action blocks the downstream signaling cascade that is typically initiated by dopamine.

Serotonin 5-HT2A Receptor Signaling Pathway (Antagonism by Ziprasidone/Perospirone)

Antagonism of the 5-HT2A receptor is thought to contribute to the efficacy of atypical antipsychotics against the negative symptoms of schizophrenia.[22][23]

Serotonin 5-HT1A Receptor Signaling Pathway (Agonism/Partial Agonism by Ziprasidone/Perospirone)

The partial agonism at 5-HT1A receptors by some isothiazole antipsychotics may contribute to their anxiolytic and antidepressant effects.[4][15]

Conclusion and Future Directions

The isothiazole scaffold has proven to be a highly valuable structural motif in the design and development of new therapeutic agents. Its presence in a range of clinically successful drugs and promising preclinical candidates highlights its versatility and potential. The continued exploration of isothiazole chemistry, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly lead to the discovery of novel and improved treatments for a wide spectrum of diseases. Future research should focus on the synthesis of novel isothiazole libraries and their screening against a broader range of biological targets, as well as the optimization of existing isothiazole-based drug candidates to enhance their efficacy and safety profiles. The logical relationship for a generalized experimental workflow for isothiazole-based drug discovery is depicted below.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]

- 4. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. medwinpublishers.com [medwinpublishers.com]

- 10. Isothiazole derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. books.rsc.org [books.rsc.org]

- 12. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isothiazole synthesis [organic-chemistry.org]

- 18. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthetic Routes to Functionalized Isothiazole-5-carboxylates

Audience: Researchers, scientists, and drug development professionals.

Introduction: The isothiazole ring is a significant scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory, anticonvulsive, and fungicidal properties. Specifically, isothiazole-5-carboxylates are key building blocks for creating complex molecules and novel drug candidates. Their synthesis, however, can be challenging. This document outlines several key synthetic strategies for accessing functionalized isothiazole-5-carboxylates, providing detailed protocols and comparative data for researchers in the field. The methods covered include both de novo ring formation and post-synthesis functionalization of the isothiazole core.

Overall Synthetic Workflow

The synthesis of functionalized isothiazole-5-carboxylates can be broadly categorized into two main approaches: direct ring formation to construct the isothiazole-5-carboxylate core, and the chemical modification of a pre-formed isothiazole precursor, such as an isothiazole-5-carbonitrile.

Caption: Key strategies for synthesizing isothiazole-5-carboxylates.

Method A: [4+1] Annulation of β-Ketothioamides

This method provides a direct, metal-free route to 3,5-disubstituted isothiazoles through the cyclization of a four-atom component (a β-ketothioamide or β-ketodithioester) with a one-atom nitrogen source, typically from ammonium acetate.[1][2][3] This carbon-economic approach involves a sequence of imine formation, cyclization, and aerial oxidation to form the C–N and S–N bonds of the isothiazole ring.[3] By choosing a starting β-ketoester, this method can be adapted to directly synthesize isothiazole-5-carboxylates.

Quantitative Data Summary

| Entry | Starting Material (4-atom) | N-Source | Solvent | Temperature | Time | Product | Yield |

| 1 | Ethyl 2-(arylthiocarbamoyl)acetate | NH₄OAc | Ethanol | Reflux | 4-6 h | Ethyl 3-aryl-isothiazole-5-carboxylate | Good |

| 2 | 3-Oxo-3-phenylpropanethioamide | NH₄OAc | Toluene | 110 °C | 8 h | 3,5-Diphenylisothiazole | High |

Experimental Protocol

Protocol A1: Synthesis of Ethyl 3-phenylisothiazole-5-carboxylate

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-(phenylthiocarbamoyl)acetate (10 mmol, 1.0 eq), ammonium acetate (NH₄OAc, 20 mmol, 2.0 eq), and absolute ethanol (40 mL).

-

Reaction: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The reaction is typically complete within 4-6 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure ethyl 3-phenylisothiazole-5-carboxylate.

Caption: [4+1] Annulation for isothiazole synthesis.[2][3]

Method B: Ring Transformation of 1,2,3-Dithiazoles

A powerful method for synthesizing functionalized isothiazole-5-carbonitriles involves the acid-catalyzed ring-on-ring cyclization (RORC) of 1,2,3-dithiazoles.[3] This approach provides direct access to the isothiazole-5-carbonitrile scaffold, which is a versatile precursor to isothiazole-5-carboxylates and related derivatives.[4][5] Shorter reaction times and the use of THF as a solvent have been reported to improve yields.[3]

Quantitative Data Summary

| Entry | Starting Material | Reagent | Solvent | Temperature | Time | Product | Yield |

| 1 | Substituted 1,2,3-Dithiazole | PPh₃, H⁺ (cat.) | THF | Reflux | 1-3 h | Substituted Isothiazole-5-carbonitrile | Good-Excellent |

| 2 | 4-Chloro-5H-1,2,3-dithiazol-5-imine | PPh₃, TFA | Dichloromethane | RT | 2 h | 3-Chloro-isothiazole-5-carbonitrile | High |

Experimental Protocol

Protocol B1: Synthesis of 3-Phenylisothiazole-5-carbonitrile

-

Reaction Setup: In an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve the starting 4-phenyl-5H-1,2,3-dithiazol-5-imine (5 mmol, 1.0 eq) in anhydrous tetrahydrofuran (THF, 25 mL).

-

Reagent Addition: Add triphenylphosphine (PPh₃, 5.5 mmol, 1.1 eq) to the solution. Add a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq).

-

Reaction: Heat the mixture to reflux and stir for 2 hours.

-

Monitoring: Monitor the disappearance of the starting material by TLC.

-

Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the resulting residue directly by flash column chromatography on silica gel (eluting with hexane/ethyl acetate) to isolate the 3-phenylisothiazole-5-carbonitrile.

Method C: Hydrolysis of Isothiazole-5-carbonitriles

The isothiazole-5-carbonitrile, often synthesized via methods like dithiazole rearrangement, is a key intermediate that can be readily converted to the corresponding carboxylic acid.[4][5] This hydrolysis can be performed under either acidic or basic conditions.[6][7][8] The choice of conditions depends on the stability of other functional groups on the isothiazole ring. Basic hydrolysis first yields the carboxylate salt, which is then acidified to produce the final carboxylic acid.

Quantitative Data Summary

| Entry | Starting Material | Reagents | Temperature | Time | Product | Yield |

| 1 | 3,4-Dichloro-5-cyanoisothiazole | 1. NaOH, Methanol | 40 °C | 2 h | 3,4-Dichloroisothiazole-5-carboxylic acid | High |

| 2. conc. HCl | ||||||

| 2 | Methyl 3-bromo-5-cyanoisothiazole-4-carboxylate | conc. H₂SO₄ | RT | 12 h | Methyl 3-bromo-5-carbamoyl-isothiazole-4-carboxylate | 93%[4] |

Experimental Protocol

Protocol C1: Basic Hydrolysis of 3,4-Dichloro-5-cyanoisothiazole

-

Reaction Setup: In a 500 mL round-bottom flask, suspend 3,4-dichloro-5-cyanoisothiazole (42.4 g, 1.0 eq) in methanol (100 mL).

-

Reagent Addition: Carefully add a 45% aqueous sodium hydroxide (NaOH) solution (30 g).

-

Reaction: Stir the reaction mixture at 40 °C for 2 hours.

-

Monitoring: Monitor the reaction by TLC until the starting nitrile spot has completely disappeared.

-

Solvent Removal: After the reaction is complete, remove the methanol by concentration under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath. Adjust the pH to ~3 by the slow addition of concentrated hydrochloric acid (HCl). A white precipitate will form.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry to afford the 3,4-dichlorothis compound. The product is often pure enough for subsequent steps without further purification.

Caption: Stepwise hydrolysis of a nitrile to a carboxylic acid.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 8. 3,4-DICHLOROthis compound | 18480-53-0 [chemicalbook.com]

Isothiazole-5-carboxylic Acid: A Versatile Precursor for Novel Agrochemicals

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: Isothiazole-5-carboxylic acid and its derivatives represent a critical scaffold in the development of modern agrochemicals. The unique chemical properties of the isothiazole ring system contribute to the potent biological activity of molecules containing this moiety. This document provides an overview of the application of this compound as a precursor for fungicidal and insecticidal agents, complete with detailed experimental protocols and efficacy data.

Application in Fungicide Development

Isothiazole derivatives, particularly those synthesized from 3,4-dichlorothis compound, have demonstrated exceptional fungicidal properties. These compounds are particularly effective against oomycete pathogens, a class of destructive plant pathogens responsible for diseases like late blight and downy mildew. A notable class of fungicides derived from this precursor are isothiazole-thiazole derivatives.

One highly potent derivative, compound 6u , has been shown to exhibit ultrahigh fungicidal activity against Pseudoperonospora cubensis and Phytophthora infestans.[1][2] The proposed mechanism of action for compound 6u is the targeting of the oxysterol-binding protein (PcORP1), which is the same target as the commercial fungicide oxathiapiprolin.[1][2][3] Furthermore, these compounds can induce Systemic Acquired Resistance (SAR) in plants, enhancing their natural defenses against subsequent pathogen attacks by activating the salicylic acid pathway.[1][2][3]

Quantitative Data: Fungicidal Activity

The following table summarizes the in vivo fungicidal activity (EC50 values) of selected isothiazole-thiazole derivatives against key oomycete pathogens.

| Compound | Target Pathogen | EC50 (mg L⁻¹) | Reference |

| 6u | Pseudoperonospora cubensis | 0.046 | [1][2] |

| 6u | Phytophthora infestans | 0.20 | [1][2] |

| Isotianil | P. cubensis | 7.84 | [4] |

| Azoxystrobin | Sclerotinia sclerotiorum | 4.04 | [3] |

| Oxathiapiprolin | Sclerotinia sclerotiorum | 5.98 | [3] |

Experimental Protocol: Synthesis of Isothiazole-Thiazole Fungicides

This protocol outlines the general synthesis route for isothiazole-thiazole derivatives starting from 3,4-dichlorothis compound.

Step 1: Synthesis of 1-(3,4-dichloroisothiazol-5-yl)ethan-1-one (Compound 1)

-

Weinreb Amide Formation: React 3,4-dichlorothis compound with N,O-dimethylhydroxylamine hydrochloride to form 3,4-dichloro-N-methoxy-N-methylisothiazole-5-carboxamide.[1][3]

-

Grignard Reaction: Treat the resulting Weinreb amide with methyl magnesium bromide to yield 1-(3,4-dichloroisothiazol-5-yl)ethan-1-one.[1][3]

Step 2: Synthesis of 2-bromo-1-(3,4-dichloroisothiazol-5-yl)ethan-1-one (Compound 2)

-

Bromination: React 1-(3,4-dichloroisothiazol-5-yl)ethan-1-one with pyridinium tribromide in a suitable solvent to obtain the α-bromo ketone.[1][3]

Step 3: Synthesis of the Thiazole Ring (Compound 4)

-

Condensation: Condense the α-bromo ketone (Compound 2) with a substituted thioamide, for example, tert-butyl 4-carbamothioylpiperidine-1-carboxylate (Compound 3), to form the thiazole ring.[1]

Step 4: Deprotection (Compound 5)

-

Boc Removal: Remove the N-Boc protecting group from Compound 4 using trifluoroacetic acid to yield the free amine.[1]

Step 5: Final Amide Coupling (Compound 6)

-

Amide Bond Formation: Activate a desired carboxylic acid with a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt).[1]

-

Condensation: React the activated acid with the amine (Compound 5) to obtain the final isothiazole-thiazole derivative.[1]

Caption: Synthetic pathway for isothiazole-thiazole fungicides.

Caption: Proposed pathway for inducing Systemic Acquired Resistance.

Application in Insecticide Development

The isothiazole scaffold is also a valuable precursor for the development of novel insecticides. Specifically, 3-isothiazolol derivatives have been designed and synthesized as potential antagonists of insect γ-aminobutyric acid (GABA) receptors.[5] The GABA receptor is a well-established target for a number of commercial insecticides.

Novel 4-(3-pyrrolidinyl/4-piperidinyl)-3-isothiazolol (5-SPI) analogs have demonstrated good insecticidal activity against pests such as Drosophila melanogaster (fruit fly) and Spodoptera litura (tobacco cutworm).[5]

Quantitative Data: Insecticidal Activity

The following table summarizes the insecticidal activity of lead 5-SPI compounds.

| Compound | Target Pest | Concentration | Mortality (%) | Reference |

| 9j | Drosophila melanogaster | 100 mg L⁻¹ | 100 | [5] |

| 15g | Drosophila melanogaster | 100 mg L⁻¹ | >85 | [5] |

| 9j | Spodoptera litura | 100 mg kg⁻¹ diet | ~95 | [5] |

| 15g | Spodoptera litura | 100 mg kg⁻¹ diet | >80 | [5] |

Experimental Protocol: General Synthesis of 3-Isothiazolol Insecticides

The detailed synthesis of 3-isothiazolol insecticides involves a multi-step process, which can be generalized as follows. The specific starting materials and reaction conditions will vary depending on the desired final substitutions.

Step 1: Synthesis of the Isothiazole Ring

-

This typically involves the cyclization of a suitable precursor containing the requisite nitrogen and sulfur atoms. The specific methodology can vary but often involves the reaction of a β-keto ester or a related compound with a source of sulfur and ammonia.

Step 2: Functionalization at the 5-Position

-

Aromatic substituents are introduced at the 5-position of the isothiazole ring. This can be achieved through various cross-coupling reactions, such as Suzuki or Stille coupling, if a suitable handle (e.g., a halogen) is present on the isothiazole ring.

Step 3: Introduction of the Pyrrolidinyl/Piperidinyl Moiety at the 4-Position

-

This step often involves a nucleophilic substitution or a coupling reaction to attach the nitrogen-containing heterocycle to the 4-position of the isothiazole core.

Step 4: Final Modifications

-

Further chemical modifications may be carried out on the substituents to optimize the insecticidal activity.

Caption: General workflow for the synthesis of 3-isothiazolol insecticides.

Conclusion

This compound and its analogs are powerful building blocks for the creation of a diverse range of agrochemicals. The demonstrated high efficacy of isothiazole-based fungicides and insecticides, coupled with novel modes of action and the potential for inducing plant resistance, underscores the continued importance of this heterocyclic scaffold in the development of next-generation crop protection solutions. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and optimization of new agrochemical entities.

References

- 1. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and fungicidal activity of isothiazole-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of novel insecticidal 3-isothiazolols as potential antagonists of insect GABA receptors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Enzymatic Reactions Involving Isothiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for investigating the enzymatic reactivity of Isothiazole-5-carboxylic acid and its derivatives. The information is targeted toward researchers in drug discovery and development, enzymology, and toxicology to facilitate the assessment of metabolic stability and potential bioactivation pathways of compounds containing the this compound scaffold.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The isothiazole ring can influence the pharmacokinetic and pharmacodynamic properties of a molecule. Understanding the enzymatic transformation of this moiety is crucial for the development of safe and effective drug candidates. While direct enzymatic reactions utilizing this compound as a primary substrate are not extensively documented, studies on related isothiazole and thiazole-containing molecules provide valuable insights into potential metabolic pathways. These include oxidative metabolism by cytochrome P450 enzymes and degradation by peroxidases.

This document outlines protocols for two key enzymatic assays:

-

Assessment of Peroxidase-Mediated Degradation: This protocol is adapted from studies on the enzymatic degradation of thiazole compounds and can be used to evaluate the stability of this compound in the presence of peroxidases, which are relevant in certain biological and environmental contexts.

-